molecular formula C9H11NO4 B15261557 4-Methyl-2-(tetrahydrofuran-3-yl)oxazole-5-carboxylic acid

4-Methyl-2-(tetrahydrofuran-3-yl)oxazole-5-carboxylic acid

Cat. No.: B15261557
M. Wt: 197.19 g/mol
InChI Key: RPQVCQCHLKBTFO-UHFFFAOYSA-N
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Description

4-methyl-2-(oxolan-3-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic organic compound that features an oxazole ring fused with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(oxolan-3-yl)-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-(oxolan-3-yl)-1,3-oxazole with a carboxylating agent to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(oxolan-3-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

4-methyl-2-(oxolan-3-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-(oxolan-3-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
  • 4-methyl-2-(oxolan-3-yl)pyrimidine-5-carboxylic acid

Uniqueness

4-methyl-2-(oxolan-3-yl)-1,3-oxazole-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

4-methyl-2-(oxolan-3-yl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C9H11NO4/c1-5-7(9(11)12)14-8(10-5)6-2-3-13-4-6/h6H,2-4H2,1H3,(H,11,12)

InChI Key

RPQVCQCHLKBTFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2CCOC2)C(=O)O

Origin of Product

United States

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